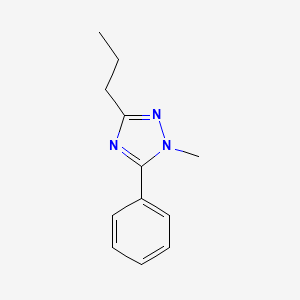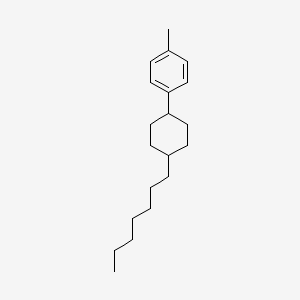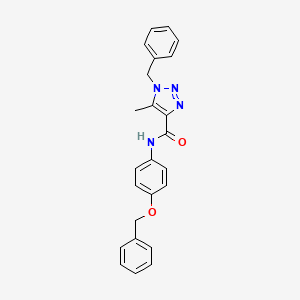
1-benzyl-5-methyl-N-(4-phenylmethoxyphenyl)triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-5-methyl-N-(4-phenylmethoxyphenyl)triazole-4-carboxamide is a compound belonging to the class of triazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-methyl-N-(4-phenylmethoxyphenyl)triazole-4-carboxamide typically involves a multistep process. One common method includes the cycloaddition reaction of azides with alkynes to form the triazole ring, followed by functionalization of the triazole ring with appropriate substituents. For instance, the reaction between benzyl azide and propargyl alcohol under copper-catalyzed conditions can yield the triazole core, which is then further modified to introduce the methyl and phenylmethoxyphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yields and purity. The use of automated systems for reaction monitoring and control can also enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-benzyl-5-methyl-N-(4-phenylmethoxyphenyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can lead to partially or fully reduced triazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-benzyl-5-methyl-N-(4-phenylmethoxyphenyl)triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors
Wirkmechanismus
The mechanism of action of 1-benzyl-5-methyl-N-(4-phenylmethoxyphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can also interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of the carboxamide group.
1-benzyl-5-formyl-1,2,3-triazole-4-carboxylate: Contains a formyl group, offering different reactivity and applications.
Uniqueness
1-benzyl-5-methyl-N-(4-phenylmethoxyphenyl)triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethoxyphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Eigenschaften
Molekularformel |
C24H22N4O2 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
1-benzyl-5-methyl-N-(4-phenylmethoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C24H22N4O2/c1-18-23(26-27-28(18)16-19-8-4-2-5-9-19)24(29)25-21-12-14-22(15-13-21)30-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,25,29) |
InChI-Schlüssel |
OITNSHWMHMJOLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


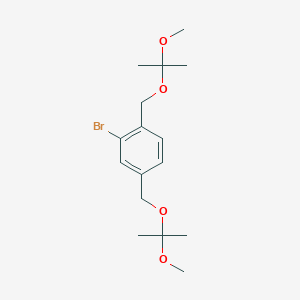

![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)
![1-Azabicyclo[3.3.3]undecane](/img/structure/B13979374.png)
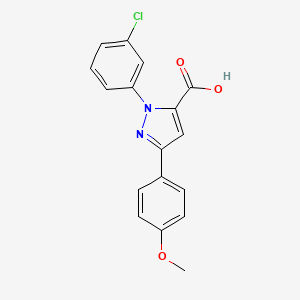

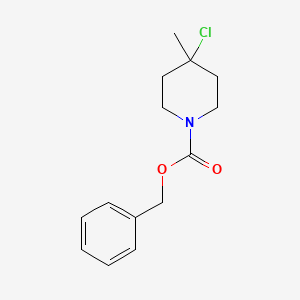

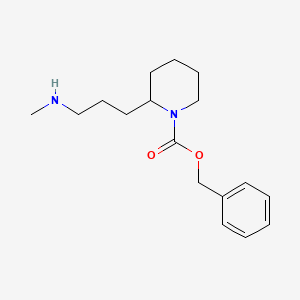
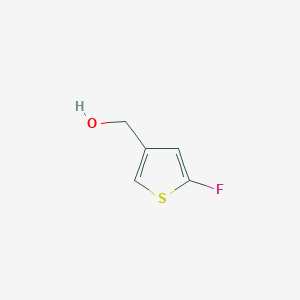
![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13979403.png)
![6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol](/img/structure/B13979411.png)
